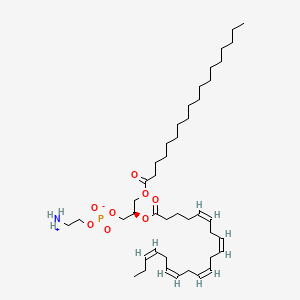
Pranoprofen-13C-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pranoprofen-13C-d3 is a deuterated and carbon-13 labeled version of pranoprofen, a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used as an internal standard for the quantification of pranoprofen in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of pranoprofen-13C-d3 involves several steps. One method includes mixing methanol and metal sodium, followed by the addition of a specific compound (formula A). This mixture is stirred to obtain another compound (formula B). The compound B is then mixed with dichloromethane, cooled, and combined with triethylamine and trimethyl benzyl ammonium chloride. A sulfonyl chloride solution is added dropwise for the reaction. The solvent is removed, and glacial acetic acid and concentrated hydrochloric acid are added for continuous reaction. The reaction solution is then added to glacial water, and the pH is adjusted to obtain a crude product of pranoprofen. The crude product is further purified by mixing with an ethanol aqueous solution, heating, cooling, and crystallizing .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes but are scaled up to meet commercial demands. These methods focus on optimizing yield and purity through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Pranoprofen-13C-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Pranoprofen-13C-d3 is widely used in scientific research due to its stability and labeling properties. Some of its applications include:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of pranoprofen.
Biology: Employed in studies involving the inhibition of cyclooxygenase (COX) enzymes, which play a role in inflammation.
Medicine: Investigated for its therapeutic effects in reducing inflammation and corneal epithelial damage in ocular applications.
Industry: Utilized in the development of pharmaceutical formulations and quality control processes
Mechanism of Action
Pranoprofen-13C-d3 exerts its effects by inhibiting the production of prostaglandins, which are lipid compounds involved in inflammation. It specifically targets cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, reducing the synthesis of prostaglandin E2 (PGE2). This inhibition leads to decreased inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Pranoprofen: The non-labeled version of pranoprofen-13C-d3.
Ibuprofen: Another NSAID with similar anti-inflammatory properties.
Ketoprofen: An NSAID used for similar therapeutic purposes.
Uniqueness
Pranoprofen-13C-d3 is unique due to its isotopic labeling, which makes it an ideal internal standard for analytical applications. This labeling allows for precise quantification and analysis in complex biological matrices, providing an advantage over non-labeled compounds .
Properties
Molecular Formula |
C15H13NO3 |
|---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
2-(5H-chromeno[2,3-b]pyridin-7-yl)-3,3,3-trideuterio(313C)propanoic acid |
InChI |
InChI=1S/C15H13NO3/c1-9(15(17)18)10-4-5-13-12(7-10)8-11-3-2-6-16-14(11)19-13/h2-7,9H,8H2,1H3,(H,17,18)/i1+1D3 |
InChI Key |
TVQZAMVBTVNYLA-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3)C(=O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


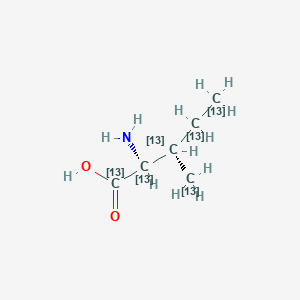
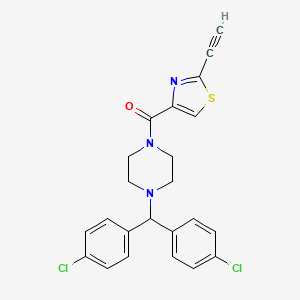
![[(2R,5R,6R,9R,10R,13S)-6,10,18-trimethyl-5-[(2R)-6-methylheptan-2-yl]-17,19-dioxo-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-en-13-yl] 2-bromoacetate](/img/structure/B10830484.png)
![[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E,3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate](/img/structure/B10830494.png)
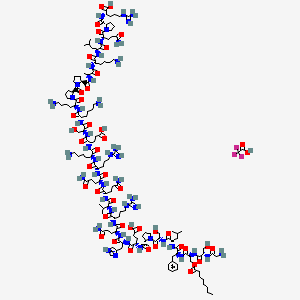
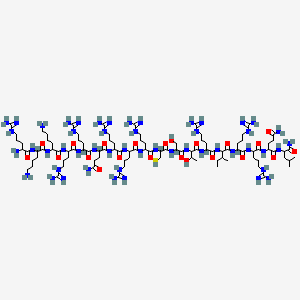
![(1R,7S,8R)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one](/img/structure/B10830514.png)

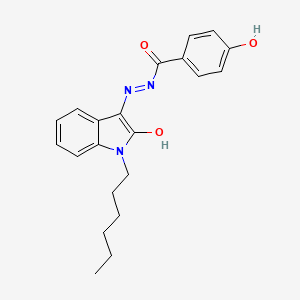
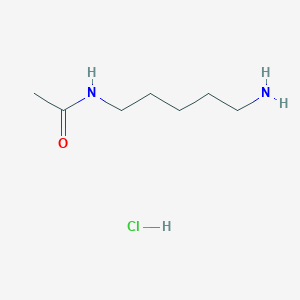
![(2S,3R,4S,5S,6R)-2-[[(2S,4aS,4bS,6aS,7R,12aR)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-(5-hydroxy-4-methylpent-3-enyl)-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10830551.png)
![6-[[(4S,6aR,6bS,8aS,14bR)-8a-[5-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-[3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B10830563.png)
![[(3S,6S)-6-[(2S,4S,5R)-2-[2-[4-[(2S,3R,5R)-3,4-dihydroxy-5-[(2S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyphenyl]-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B10830567.png)
